molecular formula C12H11FO2 B6238462 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2648962-09-6

2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6238462
CAS No.: 2648962-09-6
M. Wt: 206.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is a unique compound characterized by its bicyclo[1.1.1]pentane core structure. This core structure is known for its rigidity and stability, making it an interesting subject for various scientific studies. The addition of a fluorine atom and a phenyl group further enhances its chemical properties, making it a valuable compound in medicinal chemistry and other fields.

Chemical Reactions Analysis

2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can interact with enzymes and receptors in a unique manner. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity and selectivity for certain targets . The phenyl group can further modulate these interactions, making the compound a versatile tool in medicinal chemistry.

Comparison with Similar Compounds

2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane core, fluorine atom, and phenyl group, which together provide a distinct set of chemical and biological properties.

Properties

CAS No.

2648962-09-6

Molecular Formula

C12H11FO2

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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